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molecular formula C6H6BrNO2S B1282720 5-Bromo-2-(methylsulfonyl)pyridine CAS No. 98626-95-0

5-Bromo-2-(methylsulfonyl)pyridine

Cat. No. B1282720
M. Wt: 236.09 g/mol
InChI Key: QUSHOBXANACYJY-UHFFFAOYSA-N
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Patent
US06946558B2

Procedure details

5-bromo-2-methylsulfanyl pyridine (3.47 g) was dissolved in a mixed solvent of dichloromethane and methanol with the ratio of 5:1 (v/v) and magnesium monoperoxyphthalate hexahydrate was slowly added dropwise. After completing the reaction for 3 hours at room temperature, magnesium monoperoxyphthalate hexahydrate was filtered out, sodium bicarbonate and salt water was added to dilute, and extracted with dichloromethane to separate an organic layer. The separated organic layer was dried with anhydrous magnesium sulfate and distilled under reduced pressure. As a result, 5-bromo-2-methylsulfonyl pyridine (3.7 g, yield: 92%) was obtained as a white solid.
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1.[OH2:10].[OH2:11].O.O.O.O.C(O[O-])(=O)C1C(=CC=CC=1)C([O-])=O.[Mg+2]>ClCCl.CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([CH3:9])(=[O:11])=[O:10])=[N:6][CH:7]=1 |f:1.2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
3.47 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.C(C=1C(C(=O)[O-])=CC=CC1)(=O)O[O-].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise
CUSTOM
Type
CUSTOM
Details
the reaction for 3 hours at room temperature
Duration
3 h
FILTRATION
Type
FILTRATION
Details
magnesium monoperoxyphthalate hexahydrate was filtered out
ADDITION
Type
ADDITION
Details
sodium bicarbonate and salt water was added
ADDITION
Type
ADDITION
Details
to dilute
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
to separate an organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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